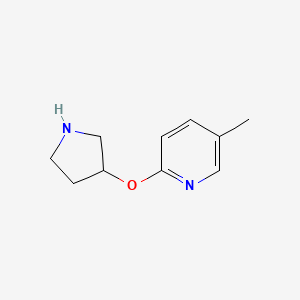

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine

Description

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine (CAS: 1420836-27-6) is a pyridine derivative with a molecular formula of C₁₀H₁₅ClN₂O (hydrochloride salt) and a molecular weight of 214.69 g/mol . Its structure features a pyridine ring substituted with a methyl group at position 5 and a pyrrolidin-3-yloxy group at position 2. This compound is often utilized as a building block in medicinal chemistry and organic synthesis due to its versatile pyrrolidine-piperazine-like framework, which is common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

IUPAC Name |

5-methyl-2-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9/h2-3,6,9,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJPUNUAQFDVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with pyrrolidine under suitable conditions. The hydroxyl group of the pyridine is replaced by the pyrrolidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced under hydrogenation conditions to yield derivatives with altered electronic properties.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Reduced derivatives with modified electronic properties.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- 5MPEP () shares the 5-methylpyridine core but replaces the pyrrolidinyloxy group with a phenylethynyl moiety. This substitution enhances lipophilicity, making 5MPEP a potent metabotropic glutamate receptor 5 (mGluR5) antagonist .

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine () replaces the pyrrolidine ether with a tetrazole ring, improving metabolic stability and bioavailability in drug candidates .

- 5-Methyl-2-(thiophen-3-yl)pyridine () substitutes the oxygen-containing pyrrolidine with a sulfur-containing thiophene, altering electronic properties and catalytic activity in C–H borylation reactions .

This compound

Similar Compounds

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine : Synthesized via Chan–Evans–Lam coupling of pyridin-3-ylboronic acid and 5-phenyl-1H-tetrazole, achieving fewer synthetic steps compared to traditional methods .

- Proton Pump Inhibitors (e.g., omeprazole analogs in ): Utilize SN2 reactions between benzimidazole thiols and chloromethyl pyridines, followed by oxidation to sulfoxides .

Key Differences :

- Tetrazole-containing analogs () exhibit superior metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .

Physicochemical Properties

| Property | This compound | 5MPEP | 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine |

|---|---|---|---|

| Solubility (HCl salt) | High in polar solvents | Moderate | Low |

| LogP (predicted) | 1.8 | 3.2 | 2.5 |

| Thermal Stability | Stable up to 200°C (DSC data lacking) | Decomposes at 150°C | Stable up to 180°C () |

Biological Activity

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine, commonly referred to as its hydrochloride salt, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound hydrochloride is C₁₀H₁₄N₂O·HCl, with a molecular weight of approximately 214.69 g/mol. The compound features a pyridine ring substituted with a methyl group and a pyrrolidinyl ether, which enhances its solubility in polar solvents, making it suitable for various pharmaceutical applications.

Antimicrobial and Antiviral Effects

Studies indicate that this compound exhibits notable antimicrobial and antiviral activities. Pyridine derivatives are well-known for their therapeutic properties, and this compound is no exception. Preliminary research suggests that it may interact with specific enzymes or receptors involved in microbial resistance and viral replication pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antiviral | Shows promise in inhibiting viral replication |

| Mechanism Insights | Potential interactions with microbial resistance enzymes |

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies of related pyridine compounds have provided insights into the biological activity of this compound. For instance, modifications to the nitrogen atom within the pyridine ring can significantly influence potency and selectivity against biological targets. In particular, the introduction of hydrophobic groups has been shown to enhance activity against certain pathogens .

Table 2: SAR Analysis of Pyridine Derivatives

| Compound Name | Modification | Activity Change |

|---|---|---|

| LEI-401 | N-methylphenethylamine to (S)-3-phenylpiperidine | 3-fold increase in potency |

| This compound | Methyl substitution at position 2 | Enhanced solubility and activity |

Case Studies

- Antimicrobial Activity : A study conducted on various derivatives of pyridine highlighted that compounds similar to this compound exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Antiviral Efficacy : In vitro studies demonstrated that this compound could inhibit the replication of certain RNA viruses. The proposed mechanism involves interference with viral RNA polymerase, thereby reducing viral load in infected cells.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may inhibit key enzymes involved in metabolic pathways essential for microbial survival and replication. Further studies are required to elucidate these interactions fully and confirm their therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.